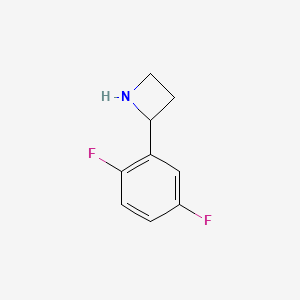
2-(2,5-Difluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a difluorophenyl group attached to the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This method is highly regio- and stereoselective, making it a powerful tool for constructing functionalized azetidines.
Industrial Production Methods: Industrial production of azetidines often involves the use of organometallic reagents and catalysts to facilitate the alkylation of 1-azabicyclo[1.1.0]butane (ABB) with various functional groups . This method allows for the rapid and efficient production of bis-functionalized azetidines, including those bearing alkyl, allyl, vinyl, and benzyl groups.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,5-Difluorophenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Difluorophenyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,5-Difluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily driven by its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 2-(2,5-Difluorophenyl)azetidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
Molekularformel |
C9H9F2N |
|---|---|
Molekulargewicht |
169.17 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI-Schlüssel |
MCPOGYRGMPOKJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
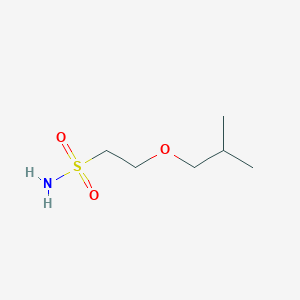
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
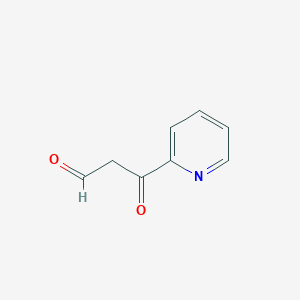

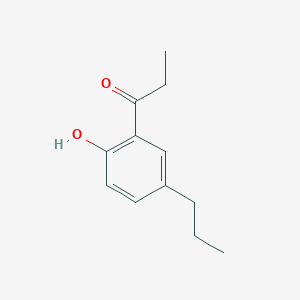
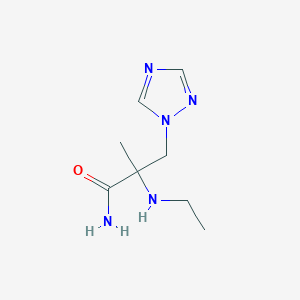
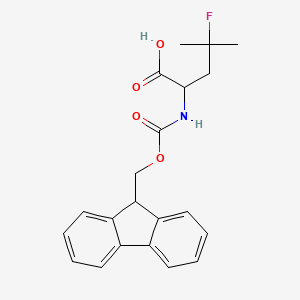

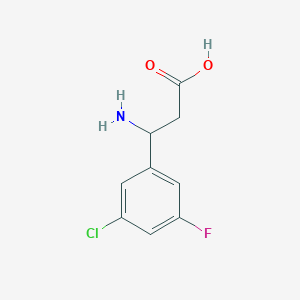

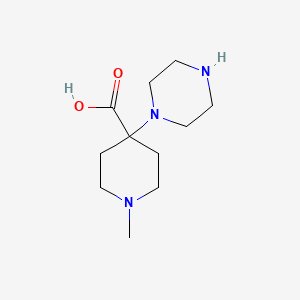
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
